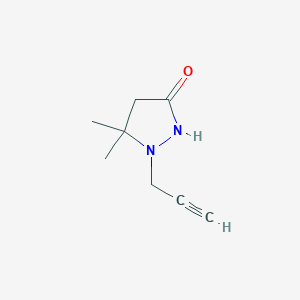
5,5-Dimethyl-1-(prop-2-ynyl)pyrazolidin-3-one
Übersicht
Beschreibung
5,5-Dimethyl-1-(prop-2-ynyl)pyrazolidin-3-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as PDP, and it is a pyrazolidinone derivative. PDP has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
PDP has been investigated for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. PDP has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, PDP has been investigated for its potential use in cancer therapy.
Wirkmechanismus
The mechanism of action of PDP has been extensively studied. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX-2, PDP reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemische Und Physiologische Effekte
PDP has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). PDP has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various diseases. Additionally, PDP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
PDP has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. PDP is also relatively inexpensive and readily available. However, PDP has some limitations for lab experiments. It has low solubility in water, which can make it challenging to administer in vivo. Additionally, PDP has a short half-life, which can limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for the research on PDP. One potential direction is the development of PDP derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of PDP's potential use in combination therapy with other drugs for the treatment of various diseases. Additionally, the role of PDP in the regulation of autophagy and mitophagy, which are cellular processes involved in the maintenance of cellular homeostasis, can be explored further.
Eigenschaften
CAS-Nummer |
131391-07-6 |
|---|---|
Produktname |
5,5-Dimethyl-1-(prop-2-ynyl)pyrazolidin-3-one |
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
5,5-dimethyl-1-prop-2-ynylpyrazolidin-3-one |
InChI |
InChI=1S/C8H12N2O/c1-4-5-10-8(2,3)6-7(11)9-10/h1H,5-6H2,2-3H3,(H,9,11) |
InChI-Schlüssel |
QCHZSHSTRFZVJF-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)NN1CC#C)C |
Kanonische SMILES |
CC1(CC(=O)NN1CC#C)C |
Synonyme |
3-Pyrazolidinone, 5,5-dimethyl-1-(2-propynyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)
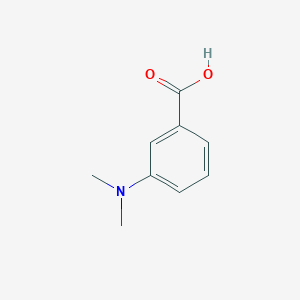
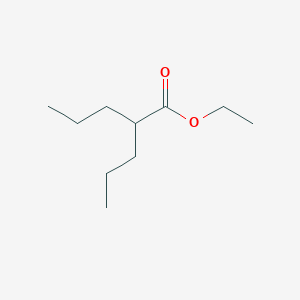
![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)
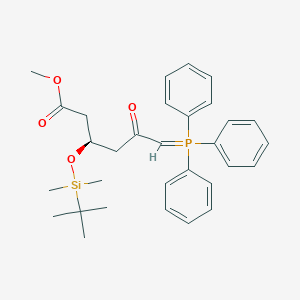

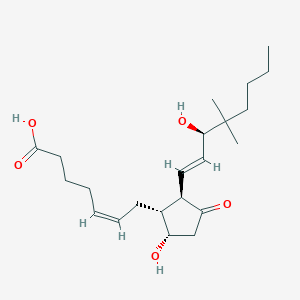
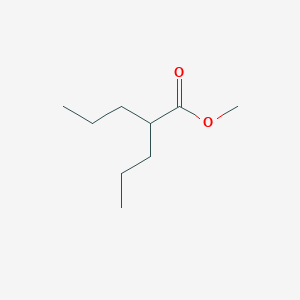
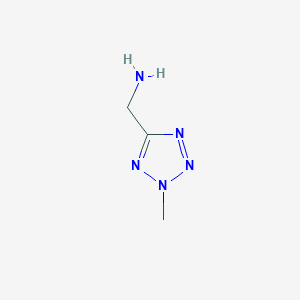
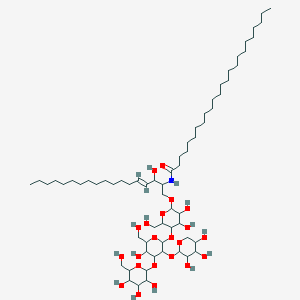
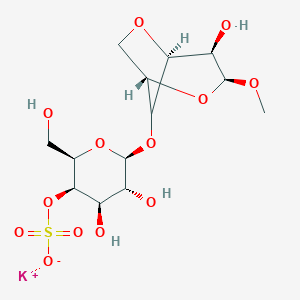
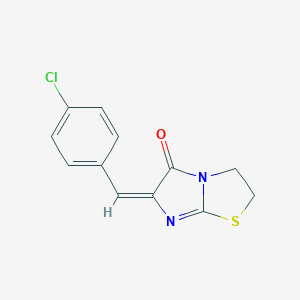
![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B154076.png)